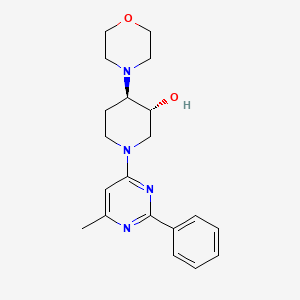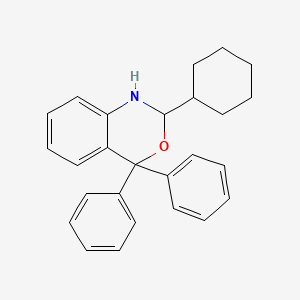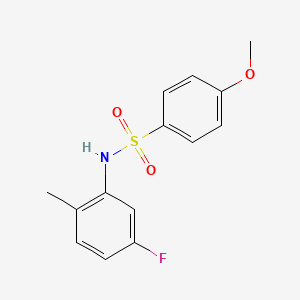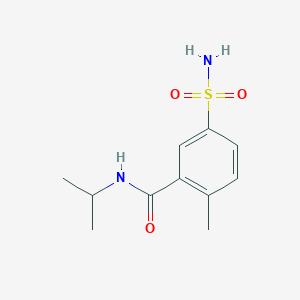![molecular formula C19H25FN4O2 B5418707 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5418707.png)
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, also known as FP-PAI, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the protease-activated receptor 1 (PAR1), which is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet activation, inflammation, and tissue repair.
作用机制
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide exerts its pharmacological effects by selectively blocking the PAR1 receptor. PAR1 is activated by thrombin, which is a key enzyme in the coagulation cascade, and plays a crucial role in platelet activation, inflammation, and tissue repair. By inhibiting PAR1, this compound reduces the activation of platelets, the production of pro-inflammatory cytokines and chemokines, and the proliferation and migration of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. In platelets, this compound inhibits thrombin-induced platelet aggregation and secretion of granule contents, such as ATP and serotonin. In endothelial cells, this compound reduces the expression of adhesion molecules and the production of pro-inflammatory cytokines and chemokines. In cancer cells, this compound inhibits cell proliferation, migration, and invasion.
实验室实验的优点和局限性
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PAR1, its stability in aqueous solutions, and its availability in large quantities. However, this compound also has some limitations, such as its relatively low solubility in some organic solvents, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
未来方向
There are several future directions for research on 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in thrombosis, inflammation, and cancer. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of this compound, and to evaluate its safety and efficacy in preclinical and clinical trials.
合成方法
The synthesis of 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves the reaction of 5-(bromomethyl)-2-fluorophenol with N-(1-propylpiperidin-4-yl)pyrazole-3-carboxamide in the presence of a base, followed by purification using column chromatography. The yield of this reaction is approximately 50%, and the purity of the final product is more than 95%.
科学研究应用
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, inflammation, and cancer. In thrombosis, this compound has been shown to inhibit platelet aggregation and thrombus formation, making it a promising candidate for the treatment of thrombotic disorders. In inflammation, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In cancer, this compound has been found to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-cancer drug.
属性
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2/c1-2-9-24-10-7-14(8-11-24)21-19(25)17-12-15(22-23-17)13-26-18-6-4-3-5-16(18)20/h3-6,12,14H,2,7-11,13H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJFREBTKCPTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5418647.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5418664.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5418668.png)
![1-allyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5418672.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5418675.png)

![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5418679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)

![2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole](/img/structure/B5418732.png)
